molecular formula C10H9ClN2OS B2449278 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE CAS No. 690692-91-2

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE

Cat. No.: B2449278
CAS No.: 690692-91-2
M. Wt: 240.71
InChI Key: ITWPIFDUTSFMLN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine is a chemical compound built on the 2-aminothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry for its diverse biological activities. This compound is offered for research and development purposes, specifically for investigators exploring new therapeutic agents. The 2-aminothiazole core is a versatile building block in drug discovery. Structurally similar compounds have been identified as promising scaffolds for new antileishmanial agents and have shown potential as pioneers for neurodegenerative therapeutics due to their dual DNase I and 5-lipoxygenase (5-LO) inhibitory properties and associated anti-inflammatory effects . The chlorophenyl ether moiety in its structure may influence its lipophilicity and electronic characteristics, which can be critical for optimizing bioavailability and target binding. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a lead structure for hit-to-lead optimization campaigns in various disease areas. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPIFDUTSFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE typically involves the reaction of 4-chlorophenol with thiazole derivatives under specific conditions. One common method includes the etherification of 4-chlorophenol with a thiazole derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of copper complexes as catalysts can significantly reduce the reaction temperature and increase the yield. This method involves the reaction of p-chlorophenol with thiazole derivatives in the presence of a copper complex at around 100°C .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties. A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects. The compound's effectiveness is often attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-Amine

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2050
Pseudomonas aeruginosa1875
Escherichia coli15100

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF7. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

In a recent study, derivatives of 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine were synthesized and screened for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM against MCF7 cells, highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but belongs to the oxadiazole family.

    2-Chloro-4-(4-chlorophenoxy)-hypnone: Another related compound used in agricultural fungicides.

Uniqueness

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings and case studies to provide a thorough overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine is C10H9ClN2SC_{10}H_{9}ClN_{2}S with a molecular weight of 224.71 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. A study evaluated several thiourea derivatives derived from this compound against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values varied widely, indicating selective antimicrobial activity depending on the substituents on the benzene ring:

CompoundMicrobial StrainMIC (µg/mL)
5hStaphylococcus aureus32
5hEscherichia coli64
5hPseudomonas aeruginosa128
5hCandida albicans256

The most active compound in the study was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

2. Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that some derivatives exhibited potent AChE inhibitory activity with IC50 values as low as 2.7μM2.7\,\mu M, highlighting their potential in drug development for cognitive disorders .

3. Sodium Channel Inhibition

Another area of interest is the inhibition of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in pain pathways. Compounds related to 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine have shown promise in preclinical models for chronic pain management, indicating a multifaceted biological profile .

Case Study: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiazole derivatives, it was found that compounds based on the thiazole scaffold displayed a broad spectrum of activity against both bacterial and fungal strains. The study concluded that modifying substituents on the thiazole ring significantly affected antimicrobial potency and spectrum .

Case Study: Neuroprotective Effects

A series of experiments aimed at evaluating neuroprotective effects demonstrated that certain derivatives could enhance cholinergic function by inhibiting AChE activity effectively. These findings support further investigation into their use as potential treatments for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine, and what experimental parameters influence yield?

  • Methodological Answer : A typical route involves cyclocondensation of 4-chlorophenoxyacetyl chloride with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants (1:1.2 for acyl chloride to thiourea), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound. Structural analogs reported in literature suggest that electron-withdrawing substituents on the phenyl ring enhance reaction efficiency .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and chlorophenoxymethyl group (δ 4.5–5.0 ppm for methylene protons).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 302.78 (M+H+^+) .

Q. How should researchers design experiments to evaluate the compound’s reactivity in preliminary studies?

  • Methodological Answer : Use a factorial design to optimize reaction conditions:

  • Variables : Solvent polarity, temperature, catalyst (e.g., p-toluenesulfonic acid), and substrate concentration.
  • Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions. For example, a 23^3 factorial design (8 experiments) can reduce trial runs while maximizing data output .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., thiazole NH2_2 group) and potential binding interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to explain discrepancies in IC50_{50} values across assays. For instance, solvation effects or protein flexibility may alter binding affinity .
  • Data Triangulation : Cross-reference experimental results with computational predictions and structural analogs (e.g., 4-phenylthiazol-2-amine derivatives) to identify outliers .

Q. What strategies improve synthetic yield when scaling up production for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxidation of the thiazole ring).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How can researchers investigate the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed chlorophenol derivatives).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (Td_d > 200°C suggests shelf stability).
  • Surface Reactivity Studies : Use X-ray photoelectron spectroscopy (XPS) to analyze interactions with common lab surfaces (e.g., glass vs. stainless steel) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

  • Methodological Answer :

  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP values). For example, higher solubility in DMSO (logP = -1.3) vs. ethanol (logP = -0.18) may indicate polar interactions.
  • Hansen Solubility Parameters : Calculate dispersion (δd_d), polarity (δp_p), and hydrogen-bonding (δh_h) components to identify mismatches.
  • Experimental Validation : Replicate solubility tests under standardized conditions (25°C, 24 hr equilibration) using USP protocols .

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